molecular formula C11H7N3O3 B13939578 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-

3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-

Cat. No.: B13939578
M. Wt: 229.19 g/mol
InChI Key: PAXCSDAMFHXSNJ-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline ring substituted with a carbonitrile group, a nitro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of anthranilic acid derivatives followed by nitration and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc and acetic acid, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-4-oxo-: This compound lacks the nitro group present in 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-.

    4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: This compound has a similar quinoline structure but different substituents.

Uniqueness

The presence of the nitro group in 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

8-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H7N3O3/c1-6-2-8(14(16)17)3-9-10(6)13-5-7(4-12)11(9)15/h2-3,5H,1H3,(H,13,15)

InChI Key

PAXCSDAMFHXSNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-]

Origin of Product

United States

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